molecular formula C10H8BrN B15067691 5-Bromo-7-methylisoquinoline

5-Bromo-7-methylisoquinoline

Cat. No.: B15067691
M. Wt: 222.08 g/mol
InChI Key: DIRZYFXMAQTMSY-UHFFFAOYSA-N
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Description

5-Bromo-7-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methylisoquinoline typically involves the bromination of 7-methylisoquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 7-methylisoquinoline in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert it to 5-amino-7-methylisoquinoline.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 5-Amino-7-methylisoquinoline.

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-7-methylisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of bioactive compounds that can be used in drug discovery.

    Medicine: Research has shown its potential in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methylisoquinoline involves its interaction with various molecular targets. In medicinal chemistry, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoisoquinoline
  • 7-Methylisoquinoline
  • 5-Bromo-6-methylisoquinoline

Uniqueness

5-Bromo-7-methylisoquinoline is unique due to the specific position of the bromine and methyl groups on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

IUPAC Name

5-bromo-7-methylisoquinoline

InChI

InChI=1S/C10H8BrN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h2-6H,1H3

InChI Key

DIRZYFXMAQTMSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2)C(=C1)Br

Origin of Product

United States

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